Enhanced Nucleophilic Substitution: 3-Sulfonyl vs. 2-Sulfonyl Isomer
In a direct kinetic comparison of the parent thiophenesulfonyl chlorides, 3-thiophenesulfonyl chloride reacted with aniline in methanol at 25 °C with a second-order rate constant 3.7 times greater than that of 2-thiophenesulfonyl chloride (k3/k2 = 3.7) [1]. The electron-withdrawing formyl group at the 5-position, operating through a Hammett ρ of –2.25 determined for this reaction series, is expected to further enhance the reactivity of both isomers, but the inherent positional advantage of the 3-sulfonyl group is preserved. Therefore, 5-formylthiophene-3-sulfonyl chloride is predicted to exhibit substantially faster sulfonamide/sulfonate ester formation than its 2-sulfonyl positional isomer under identical conditions [1].
| Evidence Dimension | Second-order rate constant for reaction with aniline in methanol at 25 °C |
|---|---|
| Target Compound Data | Predicted k3,formyl > k3 (formyl group accelerates rate via electron-withdrawing effect); exact value not experimentally determined |
| Comparator Or Baseline | 3-Thiophenesulfonyl chloride (k3) vs. 2-thiophenesulfonyl chloride (k2); k3/k2 = 3.7 |
| Quantified Difference | k3/k2 = 3.7 (parent compounds); formyl-substituted analogs expected to retain similar or greater ratio |
| Conditions | Aniline nucleophile, methanol solvent, 25 °C, pseudo-first-order conditions |
Why This Matters
A 3.7-fold rate enhancement translates to significantly shorter reaction times or lower reagent excess for complete conversion, reducing both process cost and by-product formation in scale-up contexts.
- [1] Arcoria, A.; Maccarone, E.; Musumarra, G.; Tomaselli, G. A. Reaction Kinetics of 3-Thiophenesulfonyl Chloride with Anilines in Methanol. J. Org. Chem. 1974, 39 (12), 1689–1691. DOI: 10.1021/jo00925a020. View Source
